molecular formula C22H26N4O3 B12255990 N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide

N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide

Cat. No.: B12255990
M. Wt: 394.5 g/mol
InChI Key: NUNAJJUWFQDTCP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-14(2)21-23-17-7-5-6-8-19(17)26(21)15-12-25(13-15)22(27)24-18-10-9-16(28-3)11-20(18)29-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,27)

InChI Key

NUNAJJUWFQDTCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Detailed synthetic routes and reaction conditions are documented in various chemical literature sources .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide include:

  • N-[(2,4-dimethoxyphenyl)methyl]-2-(propan-2-yl)aniline
  • N-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of benzodiazole and azetidine rings, along with the specific functional groups, makes it a valuable compound for various research applications.

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